molecular formula C24H30O5 B12574274 Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate CAS No. 189010-67-1

Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate

Katalognummer: B12574274
CAS-Nummer: 189010-67-1
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: HMCXQYADBIDMKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate is an organic compound with the molecular formula C24H30O5 . It consists of 59 atoms: 30 hydrogen atoms, 24 carbon atoms, and 5 oxygen atoms . This compound is known for its unique structure, which includes a benzoate ester linked to a nonylphenoxy group through a carbonyl bridge.

Vorbereitungsmethoden

The synthesis of Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid with 4-nonylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate can be compared with other similar compounds, such as:

    Methyl 2-{[(4-octylphenoxy)carbonyl]oxy}benzoate: Similar structure but with an octyl group instead of a nonyl group.

    Methyl 2-{[(4-decylphenoxy)carbonyl]oxy}benzoate: Similar structure but with a decyl group instead of a nonyl group.

The uniqueness of this compound lies in its specific nonylphenoxy group, which imparts distinct chemical and physical properties compared to its analogs .

Eigenschaften

CAS-Nummer

189010-67-1

Molekularformel

C24H30O5

Molekulargewicht

398.5 g/mol

IUPAC-Name

methyl 2-(4-nonylphenoxy)carbonyloxybenzoate

InChI

InChI=1S/C24H30O5/c1-3-4-5-6-7-8-9-12-19-15-17-20(18-16-19)28-24(26)29-22-14-11-10-13-21(22)23(25)27-2/h10-11,13-18H,3-9,12H2,1-2H3

InChI-Schlüssel

HMCXQYADBIDMKS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.